Crystallographically Validated Target Engagement: PDB 7FM1 Fragment Hit vs. Library Baseline
The (R)-enantiomer of the free base, methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (ChemComp VRL), was identified as a validated crystallographic hit in a large-scale fragment screening of the F2X-Universal Library (>1000 compounds) against the yeast Prp8 RNaseH-like domain/Aar2 protein-protein complex [1]. The fragment was co-crystallized and its binding pose unambiguously resolved at 1.50 Å resolution (PDB 7FM1), providing direct structural evidence of target engagement that is absent for the vast majority of competing THIQ building blocks [2]. Among 269 total hits across 10 distinct binding sites, this compound represents one of the few THIQ-methyl ester fragments with experimentally confirmed protein binding geometry, offering a structurally validated starting point for fragment-to-lead optimization that untested commercial analogs cannot provide.
| Evidence Dimension | Crystallographic hit rate and binding pose validation |
|---|---|
| Target Compound Data | Confirmed crystallographic hit; binding pose resolved at 1.50 Å (PDB 7FM1); 269 hits from >1000 fragments (hit rate ~27%) [1] [2] |
| Comparator Or Baseline | Remaining ~731 compounds in the F2X-Universal Library that did not yield co-crystal structures with this target; close THIQ analogs (ethyl ester, carboxylic acid, 6-methoxy) not reported as hits in this campaign |
| Quantified Difference | Hit vs. non-hit classification; structural binding pose uniquely validated for this THIQ-methyl ester fragment among the library |
| Conditions | PanDDA crystallographic fragment screening against Aar2/RNaseH complex; X-ray diffraction, 1.50 Å resolution; F2X-Universal Library (1000+ fragments) |
Why This Matters
For procurement in fragment-based drug discovery programs, a compound with a publicly available co-crystal structure and known binding pose substantially de-risks hit validation and accelerates structure-guided optimization, providing a clear advantage over untested commercial THIQ analogs.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630–14641. View Source
- [2] RCSB Protein Data Bank. 7FM1: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P05H02 (ChemComp VRL) from the F2X-Universal Library. Deposited 2022-08-26. View Source
